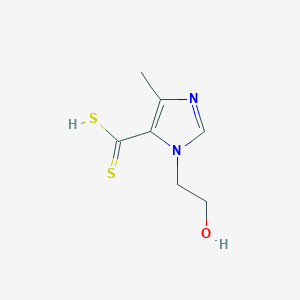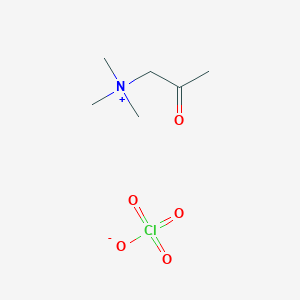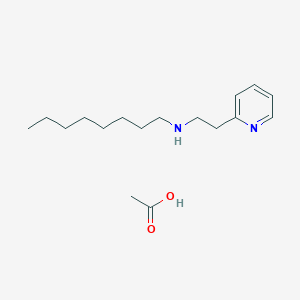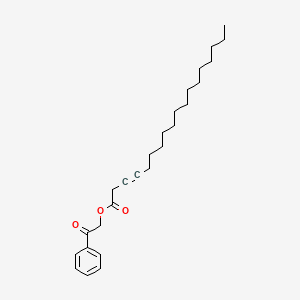
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central carbon atom, which is further bonded to a 2-methylprop-2-enoate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate typically involves the reaction of tris(4-fluorophenyl)methanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反应分析
Types of Reactions: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of tris(4-fluorophenyl)methanol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism of action of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with biological targets. The aromatic fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
相似化合物的比较
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(4-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(4-methylphenyl)methyl 2-methylprop-2-enoate
Comparison: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits higher stability and potentially different reactivity patterns, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
91151-77-8 |
|---|---|
分子式 |
C23H17F3O2 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
tris(4-fluorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17F3O2/c1-15(2)22(27)28-23(16-3-9-19(24)10-4-16,17-5-11-20(25)12-6-17)18-7-13-21(26)14-8-18/h3-14H,1H2,2H3 |
InChI 键 |
RIBBMMSXVUXTKN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)


![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)

![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)
![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
silane](/img/structure/B14373206.png)


![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)

